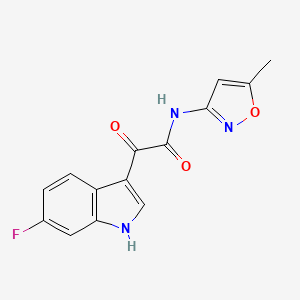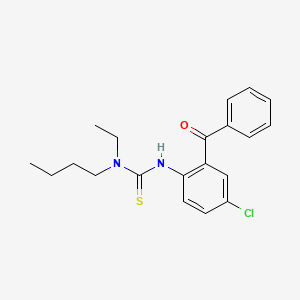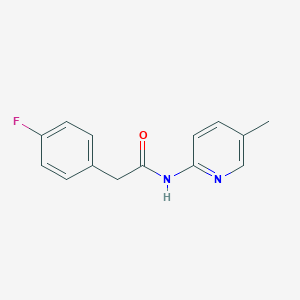
3-(5-bromo-2-thienyl)-2-(2,2-dimethylpropanoyl)acrylonitrile
Übersicht
Beschreibung
3-(5-bromo-2-thienyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTA-EG6 and is synthesized using a specific method that involves the use of different reagents and solvents.
Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
Cycloaddition reactions involving halomethylenecyclopropanes, including compounds with bromo and thienyl groups, have been studied for their ability to form complex organic structures. These reactions have high yields and demonstrate the versatility of such compounds in synthesizing new materials and intermediates in organic chemistry (Bottini & Cabral, 1978).
Antimicrobial Activities
The synthesis and cycloaddition reactions of thiophene derivatives have been explored, with some products showing promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Ead, Metwalli, & Morsi, 1990).
Organic Sensitizers for Solar Cells
Organic sensitizers with thiophene units have been engineered for solar cell applications, demonstrating high incident photon-to-current conversion efficiencies. This research underscores the potential of such compounds in renewable energy technologies (Kim et al., 2006).
Liquid Crystalline Materials
Studies on liquid crystalline materials incorporating cyanothiophene demonstrate the influence of these compounds on the thermal properties and phase behavior of liquid crystals, which could be significant for display technologies and electronic devices (Miyake, Kusabayashi, & Takenaka, 1984).
Molecular Engineering for Photoluminescence
The synthesis and characterization of novel thiophene derivatives have revealed significant photoluminescent properties, suggesting applications in optical materials and devices that require green fluorescence under UV irradiation (Xu, Yu, & Yu, 2012).
Eigenschaften
IUPAC Name |
(2Z)-2-[(5-bromothiophen-2-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNOS/c1-12(2,3)11(15)8(7-14)6-9-4-5-10(13)16-9/h4-6H,1-3H3/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJGQDCEBUVWGF-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(S1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=CC=C(S1)Br)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622896.png)
![N-(4-isopropylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4622899.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4622904.png)
![6-(2,3-dimethoxybenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4622912.png)
![ethyl 4-({[4-(3-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4622919.png)


![1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4622936.png)


![ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B4622964.png)
![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4622983.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4622985.png)

